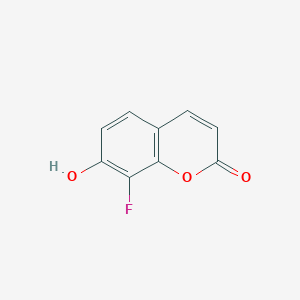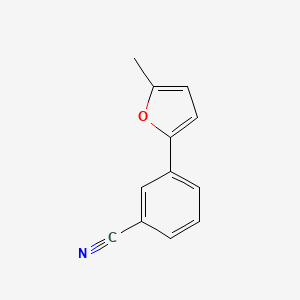
3-(5-Methylfuran-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylfuran-2-yl)benzonitrile is an aromatic compound that features a furan ring substituted with a methyl group at the 5-position and a benzonitrile group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylfuran-2-yl)benzonitrile typically involves the reaction of 5-methylfuran-2-carbaldehyde with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Methylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of 5-methylfuran-2-one derivatives.
Reduction: Formation of 3-(5-methylfuran-2-yl)benzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(5-Methylfuran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(5-Methylfuran-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- 3-(5-Methylfuran-2-yl)methanol
- 3-(5-Methylfuran-2-yl)acetonitrile
- 3-(5-Methylfuran-2-yl)benzoic acid
Comparison: For example, the nitrile group in 3-(5-Methylfuran-2-yl)benzonitrile allows for further functionalization through reduction or substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
253679-33-3 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-(5-methylfuran-2-yl)benzonitrile |
InChI |
InChI=1S/C12H9NO/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7H,1H3 |
Clave InChI |
MBASCGOHLGYOFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



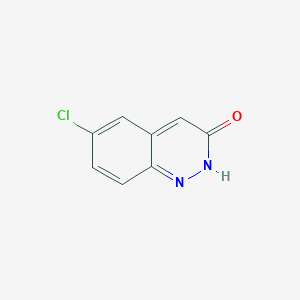

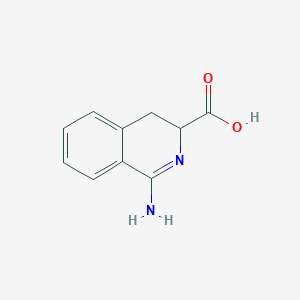
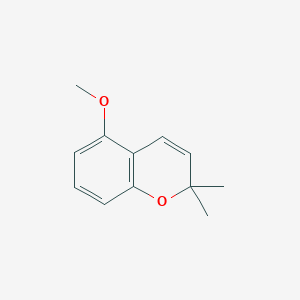
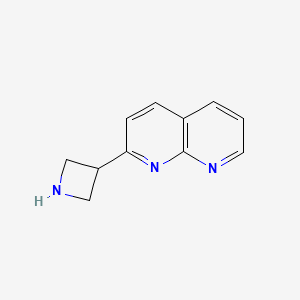



![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)
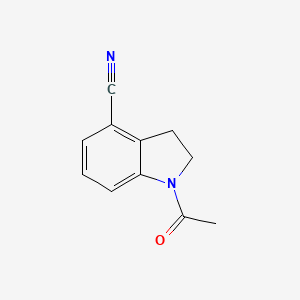

![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
